

An In-Depth Technical Guide to 3-(Aminomethyl)-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-(Aminomethyl)-6-(trifluoromethyl)pyridine
Cat. No.:	B1273294

[Get Quote](#)

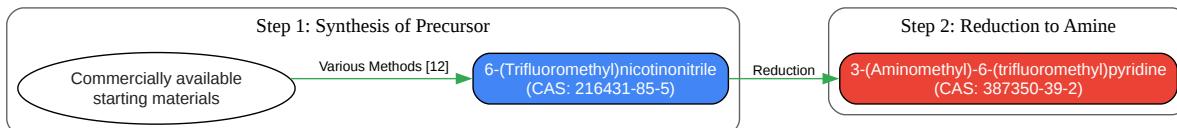
CAS Number: 387350-39-2

Synonyms: [6-(trifluoromethyl)-3-pyridinyl]methylamine, 5-(aminomethyl)-2-(trifluoromethyl)pyridine

Introduction

3-(Aminomethyl)-6-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest to researchers in drug discovery and development. The presence of the trifluoromethyl group, a key pharmacophore in modern medicinal chemistry, imparts unique properties to the molecule, including increased metabolic stability and enhanced binding affinity to biological targets. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its potential biological applications with a focus on the inhibition of Lysyl Oxidase-Like 2 (LOXL2), and detailed experimental protocols for its synthesis and evaluation.

Chemical and Physical Properties


The fundamental properties of **3-(Aminomethyl)-6-(trifluoromethyl)pyridine** are summarized in the table below. This data is compiled from commercially available sources and predictive modeling.

Property	Value	Reference
CAS Number	387350-39-2	N/A
Molecular Formula	C ₇ H ₇ F ₃ N ₂	[1]
Molecular Weight	176.14 g/mol	[1]
Appearance	White or Colorless to Yellow Solid or Liquid	[1]
Purity	≥95%	[1]
Boiling Point	62-64°C at 0.5 mmHg	[2]
Density	1.293 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	7.85 ± 0.29 (Predicted)	[2]
InChI Key	XPXVAYGVYBQKDE- UHFFFAOYSA-N	[1]
SMILES	C1=CC(=NC=C1CN)C(F)(F)F	[2]
Storage	Keep in dark place, inert atmosphere, 2-8°C	[1]

Synthesis

While a specific detailed experimental protocol for the synthesis of **3-(Aminomethyl)-6-(trifluoromethyl)pyridine** is not readily available in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established chemical transformations. A common strategy involves the reduction of the corresponding nitrile, 6-(trifluoromethyl)nicotinonitrile.

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **3-(Aminomethyl)-6-(trifluoromethyl)pyridine**.

Experimental Protocol: Synthesis of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine

This protocol describes the reduction of 6-(trifluoromethyl)nicotinonitrile to the target amine.

Materials:

- 6-(Trifluoromethyl)nicotinonitrile
- Lithium aluminum hydride (LiAlH_4) or Hydrogen gas (H_2) with a suitable catalyst (e.g., Raney Nickel, Palladium on carbon)
- Anhydrous diethyl ether or tetrahydrofuran (THF) for LiAlH_4 reduction; or Ethanol/Methanol for catalytic hydrogenation
- Anhydrous sodium sulfate
- Hydrochloric acid (HCl) in diethyl ether (for salt formation if desired)
- Standard laboratory glassware and safety equipment

Procedure (Catalytic Hydrogenation):

- Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 6-(trifluoromethyl)nicotinonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol.

- Catalyst Addition: Add a catalytic amount of Raney Nickel or Palladium on carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).
- Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the catalyst.
- Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Expected Yield: High yields (typically >80%) are expected for this type of reduction.

Analytical Data (Representative)

As experimental spectra are not publicly available, the following tables present predicted and representative analytical data based on the compound's structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.6	s	1H	H-2 (Pyridine)
~7.8	d	1H	H-4 (Pyridine)
~7.6	d	1H	H-5 (Pyridine)
~3.9	s	2H	-CH ₂ -NH ₂
~1.5-2.5	br s	2H	-NH ₂

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Assignment
~150	C-6 (Pyridine)
~148	C-2 (Pyridine)
~137	C-4 (Pyridine)
~135	C-3 (Pyridine)
~122 (q)	-CF ₃
~120	C-5 (Pyridine)
~45	-CH ₂ -NH ₂

Mass Spectrometry

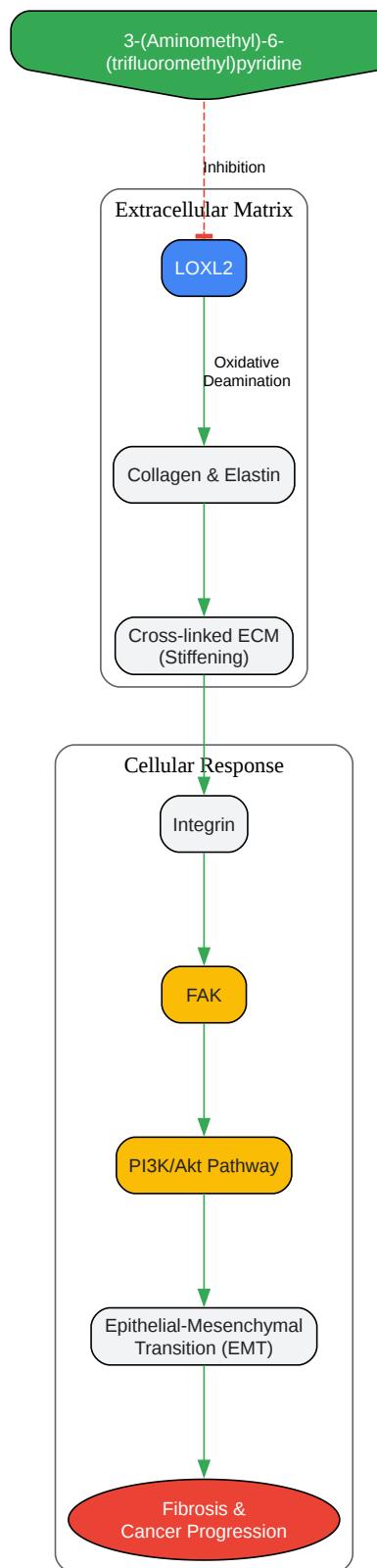
Ion	m/z
[M+H] ⁺	177.06
[M] ⁺	176.05

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Assignment
3300-3400	N-H stretch (amine)
2850-2950	C-H stretch (aliphatic)
~1600	C=N, C=C stretch (pyridine ring)
1100-1300	C-F stretch (trifluoromethyl)

Biological Activity and Potential Applications

The primary therapeutic potential of **3-(Aminomethyl)-6-(trifluoromethyl)pyridine** lies in its likely role as an inhibitor of Lysyl Oxidase-Like 2 (LOXL2).


LOXL2: A Key Target in Fibrosis and Cancer

LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).^[3] Dysregulation of LOXL2 activity is implicated in the progression of various fibrotic diseases and cancer metastasis.^[3] Overexpression of LOXL2 leads to excessive ECM stiffening, which promotes tumor growth and invasion.^[4] Therefore, inhibiting LOXL2 is a promising therapeutic strategy for these conditions.

Mechanism of Action of LOXL2 Inhibitors

Small molecule inhibitors of LOXL2, such as derivatives of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine, typically function by binding to the active site of the enzyme, thereby preventing it from catalyzing the cross-linking of collagen and elastin fibers.^[5] This inhibition disrupts the pathological remodeling of the ECM.^[3]

LOXL2 Signaling Pathway

[Click to download full resolution via product page](#)

Caption: The LOXL2 signaling pathway in fibrosis and cancer progression.

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for assessing the inhibitory activity of **3-(Aminomethyl)-6-(trifluoromethyl)pyridine** against LOXL2.

In Vitro LOXL2 Enzyme Activity Assay (Amplex Red Assay)

This assay measures the hydrogen peroxide (H_2O_2) produced during the LOXL2-catalyzed oxidation of a substrate.

Materials:

- Recombinant human LOXL2 enzyme
- Amplex® Red reagent
- Horseradish peroxidase (HRP)
- Substrate (e.g., 1,5-diaminopentane)
- **3-(Aminomethyl)-6-(trifluoromethyl)pyridine** (test compound)
- Assay buffer (e.g., 50 mM sodium borate, pH 8.2)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

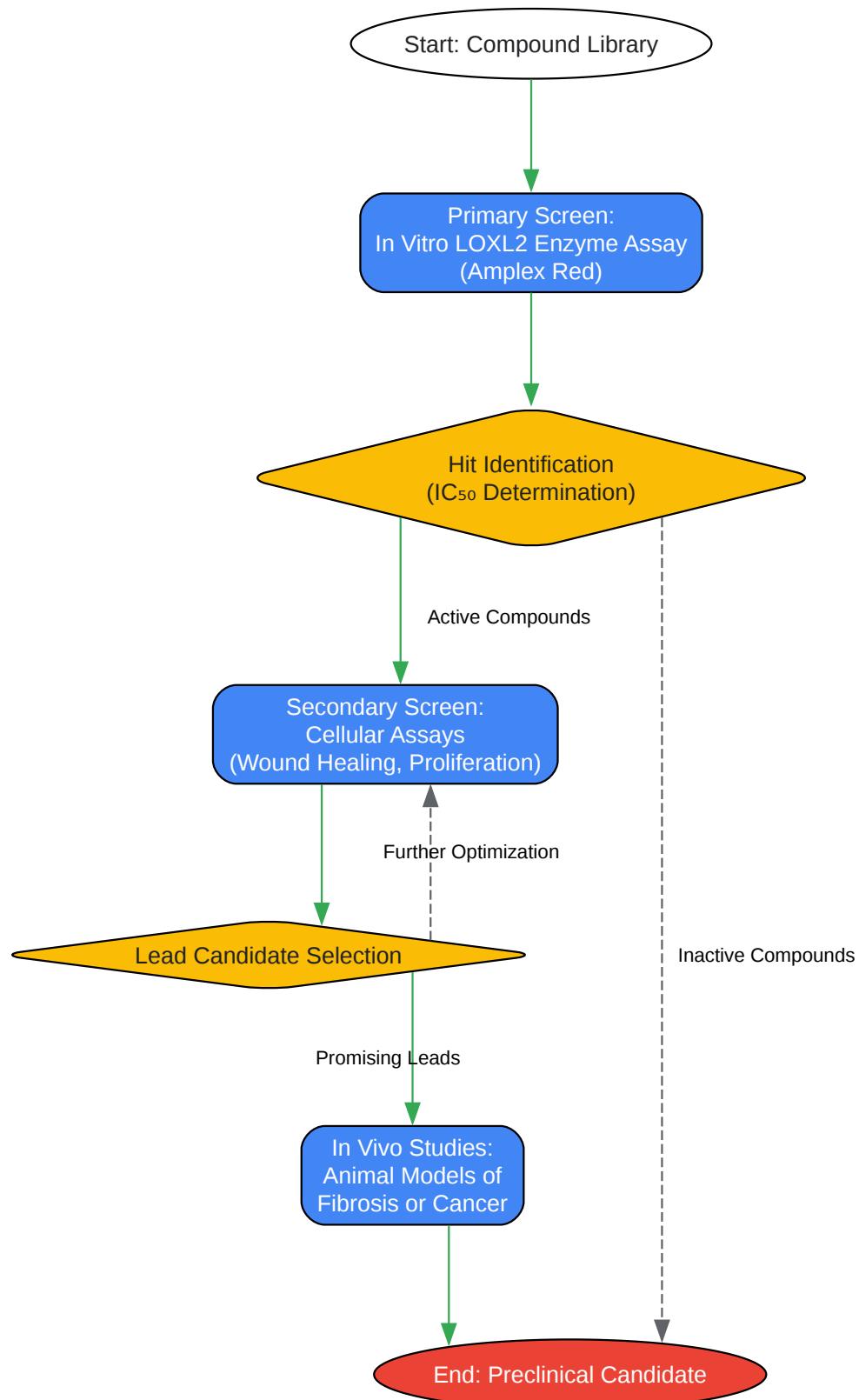
- Prepare Reagents: Prepare a working solution of Amplex® Red and HRP in the assay buffer. Prepare serial dilutions of the test compound.
- Reaction Mixture: In each well of the microplate, add the LOXL2 enzyme and the test compound at various concentrations.
- Initiate Reaction: Add the substrate to each well to start the reaction.

- Incubation: Incubate the plate at 37°C, protected from light.
- Measurement: Measure the fluorescence (excitation ~540 nm, emission ~590 nm) at regular intervals.
- Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC₅₀ value.

Cellular Assay: Wound Healing (Scratch) Assay

This assay assesses the effect of the compound on cell migration, a process often promoted by LOXL2.

Materials:


- Cancer cell line with high LOXL2 expression (e.g., MDA-MB-231)
- Cell culture medium and supplements
- **3-(Aminomethyl)-6-(trifluoromethyl)pyridine**
- Sterile pipette tips or a cell scraper
- Microscope with imaging capabilities

Procedure:

- Cell Seeding: Seed cells in a multi-well plate and grow to confluence.
- Create "Wound": Create a scratch in the cell monolayer using a sterile pipette tip.
- Treatment: Wash the cells to remove debris and add fresh medium containing various concentrations of the test compound.
- Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours).
- Data Analysis: Measure the width of the scratch at each time point and calculate the percentage of wound closure. Compare the closure rates between treated and untreated

cells.

Experimental Workflow for LOXL2 Inhibitor Screening

[Click to download full resolution via product page](#)

Caption: A typical workflow for screening and identifying novel LOXL2 inhibitors.

Conclusion

3-(Aminomethyl)-6-(trifluoromethyl)pyridine is a valuable building block for the development of novel therapeutics, particularly for diseases driven by aberrant LOXL2 activity such as fibrosis and cancer. Its synthesis is achievable through standard chemical transformations, and its biological activity can be thoroughly evaluated using a combination of *in vitro* and cell-based assays. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Aminomethyl)-6-(trifluoromethyl)pyridine | 387350-39-2 [sigmaaldrich.com]
- 2. 3-AMINOMETHYL-6-(TRIFLUOROMETHYL)PYRIDINE | 387350-39-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Lysyl oxidase-like 2 (LOXL2)-mediated cross-linking of tropoelastin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-(Aminomethyl)-6-(trifluoromethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1273294#3-aminomethyl-6-trifluoromethyl-pyridine-cas-number-387350-39-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com